Receptor Antagonist Potency: Cyclopentylglycine-Derived Peptide vs. Histidine Analog at Human MC1 Receptor
Incorporation of (S)-cyclopentylglycine (Cpg) as a key residue in chimeric melanotropin-deltorphin peptide GXH-38B conferred potent antagonist activity at the human melanocortin 1 (MC1) receptor, whereas the histidine-containing analog GXH-32B acted as an agonist. This demonstrates that the cyclopentylglycine moiety, accessible via (R)-Methyl 2-amino-2-cyclopentylacetate as a synthetic precursor, can fundamentally alter a ligand's mode of action from agonism to antagonism [1]. The antagonist exhibited a Ki of 53 nM at hMC1R [1].
| Evidence Dimension | Binding Affinity and Functional Activity at Human Melanocortin 1 Receptor (hMC1R) |
|---|---|
| Target Compound Data | Ki = 53 nM (as GXH-38B antagonist containing Cpg); Functional Mode: Antagonist [1] |
| Comparator Or Baseline | EC50 = 2 nM (as GXH-32B agonist containing Histidine); Functional Mode: Agonist [1] |
| Quantified Difference | Switch from agonism (EC50 2 nM) to antagonism (Ki 53 nM) due to Cpg substitution. |
| Conditions | Recombinant human MC1, MC3, and MC4 receptors expressed in HEK cells; radioligand binding assays and functional cAMP assays [1] |
Why This Matters
This demonstrates the ability of the cyclopentylglycine scaffold to function as a critical pharmacophore element for designing receptor antagonists, a functional switch not achievable with simpler amino acid analogs, thereby justifying procurement for projects targeting GPCR modulation.
- [1] Han, G., Quillan, J. M., Carlson, K., Sadée, W., & Hruby, V. J. (2003). Design of novel chimeric melanotropin-deltorphin analogues. Discovery of the first potent human melanocortin 1 receptor antagonist. Journal of Medicinal Chemistry, 46(5), 810-819. View Source
